Arsenic sulfide
説明
Structure
2D Structure
特性
CAS番号 |
12612-21-4 |
|---|---|
分子式 |
As2S3 |
分子量 |
246 g/mol |
IUPAC名 |
arsenic(3+);trisulfide |
InChI |
InChI=1S/2As.3S/q2*+3;3*-2 |
InChIキー |
CUGMJFZCCDSABL-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[As+3].[As+3] |
正規SMILES |
[S-2].[S-2].[S-2].[As+3].[As+3] |
他のCAS番号 |
1303-33-9 12612-21-4 |
ピクトグラム |
Acute Toxic; Environmental Hazard |
同義語 |
alacranite arsenic pentasulfide arsenic sulfide arsenic trisulfide orpiment |
製品の起源 |
United States |
Synthesis and Fabrication Methodologies for Arsenic Sulfide Compounds
Nanomaterial Synthesis and Advanced Morphologies
Mechanochemical Approaches for Arsenic Sulfide (B99878) Nanoparticles
Mechanochemical synthesis, utilizing mechanical energy to induce chemical transformations, offers a solvent-free route for producing arsenic sulfide nanoparticles. High-energy ball milling is a primary technique in this approach, enabling the reduction of bulk materials to nanoscale dimensions. Studies have demonstrated that mechanical activation of this compound compounds, such as β-As₄S₄, can lead to significant changes in their physical and chemical properties. This process can result in the formation of nanoparticles with sizes in the range of 21–31 nm researchgate.netdntb.gov.ua. Furthermore, nanomilling of this compound compositions like As₅₅S₄₅ has yielded nanosuspensions with average particle sizes around 192 nm, exhibiting improved dissolution capabilities and the formation of crystalline nanoparticles icm.edu.pl. The specific surface area of these materials often increases, and modifications in crystal lattice parameters and Raman vibrational modes are observed, indicating structural alterations induced by the milling process researchgate.net.
Table 1: Mechanochemical Synthesis Parameters and Nanoparticle Characteristics
| Material | Synthesis Method | Key Parameters | Resulting Nanoparticle Size | Key Property Changes | Reference |
| β-As₄S₄ | Planetary Ball Milling | High-energy milling | 21–31 nm | Increased surface area, structural modifications | researchgate.netdntb.gov.ua |
| As₅₅S₄₅ | Nanomilling | Wet milling | ~192 nm (average) | Improved dissolution, crystalline nanoparticles formed | icm.edu.pl |
| CuInS₂/ZnS | Mechanochemical | Milling | Not specified | Specific surface area: 86 m²/g | matilda.science |
Solvothermal Synthesis of this compound Nanostructures
Solvothermal synthesis involves carrying out chemical reactions in a sealed vessel (autoclave) using solvents at elevated temperatures and pressures, allowing for the formation of crystalline nanostructures with controlled morphologies. While direct reports on solvothermal synthesis of this compound nanostructures are less prevalent than biogenic routes, the principles are applied to related chalcogenides. For instance, the solvothermal synthesis of tetrahedrite materials, which incorporate arsenic and sulfur, has shown that reaction parameters such as solvent choice, temperature, and time significantly influence the resulting phase and morphology, yielding structures like nanofibers with diameters of 40–60 nm mdpi.com. The general solvothermal approach allows for precise control over crystal growth, leading to materials with well-defined morphologies and crystallinities chemrxiv.org.
Table 2: Solvothermal Synthesis Parameters and Nanostructure Characteristics (General Chalcogenides)
| Material | Synthesis Method | Key Parameters | Resulting Nanostructure Morphology | Key Property/Observation | Reference |
| Tetrahedrites | Solvothermal | Solvent type, temperature, time | Nanofibers | Diameter: 40–60 nm, morphology/phase control | mdpi.com |
| CdS | Solvothermal | Temperature, water/thiourea ratio, solvent | Nanorods, Nanowires | Crystallinity, length, width, surface area influenced | mdpi.com |
| Bi₂S₃ | Solvothermal | Molar ratio, temperature, time, sulfur precursor, solvent mixture | Nanorods, Nanoflowers, Nanospheres | Sensitive to parameters, mixed solvents yield uniform sizes | researchgate.net |
Biogenic Formation of this compound Nanomaterials (e.g., Nanotubes)
Biogenic synthesis leverages the capabilities of microorganisms to produce inorganic nanomaterials. Bacteria such as Shewanella sp. strain HN-41 have been shown to facilitate the formation of extensive extracellular networks of filamentous arsenic-sulfide (As-S) nanotubes pnas.orgcapes.gov.brpnnl.govnih.govresearchgate.net. These nanotubes, typically formed via the reduction of arsenate (As(V)) and thiosulfate (B1220275) (S₂O₃²⁻), exhibit diameters ranging from 20 to 100 nm and lengths up to approximately 30 μm pnas.orgcapes.gov.brpnnl.govnih.govresearchgate.net. Initially, these As-S nanotubes are amorphous As₂S₃, but with increasing incubation time, they evolve towards polycrystalline phases, including realgar (AsS) and duranusite (As₄S) pnas.orgcapes.gov.brnih.gov. Engineered bacteria, such as E. coli expressing relevant reductase genes, can also synthesize this compound nanomaterials, producing nanospheres or nanofibres depending on the biological context nih.gov. These biogenically formed nanomaterials have demonstrated metallic and photoconductive properties pnas.orgpnnl.gov.
Table 3: Biogenic Formation Parameters and Nanomaterial Characteristics
| Microorganism/System | Precursors | Resulting Nanomaterial | Diameter | Length | Initial Phase | Evolved Phases | Properties | Reference |
| Shewanella sp. HN-41 | As(V), S₂O₃²⁻ | As-S Nanotubes | 20–100 nm | ~30 μm | Amorphous As₂S₃ | Realgar (AsS), Duranusite (As₄S) | Metallic, Photoconductive | pnas.orgcapes.gov.brpnnl.govnih.govresearchgate.net |
| Engineered E. coli | As(V), S₂O₃²⁻ | As-S Nanomaterials | Not specified | Not specified | Not specified | Nanospheres/Nanofibres | Not specified | nih.gov |
| Various Shewanella strains | As(V), S₂O₃²⁻ | As-S Nanotubes | 20–100 nm | ~30 μm | Amorphous As₂S₃ | Polycrystalline As-S phases | Similar to HN-41 | nih.gov |
Thin Film Deposition Technologies
Sputtering Techniques (e.g., RF Magnetron Co-Sputtering of Copper-Arsenic-Sulfide)
Sputtering techniques, particularly radio-frequency (RF) magnetron co-sputtering, are employed for depositing thin films of this compound compounds and related alloys. For instance, Copper-Arsenic-Sulfide (CAS) thin films have been deposited using co-sputtering of copper and copper-arsenic-sulfide targets mdpi.comnih.govresearchgate.netresearchgate.net. This method can result in films with pronounced stoichiometry gradients, showing a transition from amorphous CAS compounds to crystalline phases such as djurleite (Cu₃₁S₁₆) mdpi.comnih.govresearchgate.netresearchgate.net. The optoelectronic properties of these films are tunable, with reported resistivity values ranging from 4.7 mΩ·cm to 17.4 Ω·cm and bandgap values spanning 2.20 to 2.65 eV mdpi.comnih.govresearchgate.netresearchgate.net. Sputtering is also used for depositing other chalcogenide glasses, such as As₂S₃, where parameters like sputtering pressure can influence film density and composition nih.govoptica.org.
Table 4: Sputtering Deposition Parameters and Thin Film Properties
| Material/System | Sputtering Technique | Targets Used | Key Parameters | Film Properties | Reference |
| Copper-Arsenic-Sulfide (CAS) | RF Magnetron Co-Sputtering | Cu, Cu-As-S | Not specified | Stoichiometry gradients, Amorphous CAS to crystalline djurleite (Cu₃₁S₁₆) transition | mdpi.comnih.govresearchgate.netresearchgate.net |
| Resistivity: 4.7 mΩ·cm – 17.4 Ω·cm, Bandgap: 2.20–2.65 eV | mdpi.comnih.govresearchgate.netresearchgate.net | ||||
| As₂S₃ | Sputtering | Bulk As₂S₃ glass | Sputtering pressure | Higher pressure: closer composition, lower density films | optica.org |
| Not specified | Refractive index: ~2.4 optica.org, ~2.4–3.02 tedpella.com | optica.orgtedpella.com |
Thermal Evaporation Methods for this compound Thin Films
Vacuum thermal evaporation is a conventional physical vapor deposition technique used to deposit thin films of this compound, particularly As₂S₃. This method involves heating the source material in a high vacuum environment to its evaporation temperature, allowing the vapor to condense onto a substrate. As₂S₃ films have been deposited onto silicon wafers using vacuum levels as low as 2x10⁻⁷ torr, with deposition rates typically around 0.2–0.3 nm/s anu.edu.auaip.org. Substrate preparation often includes ion beam irradiation to enhance film adhesion anu.edu.auaip.org. Film thicknesses can range from approximately 0.85 μm to 2.5 μm anu.edu.auaip.org. Post-deposition thermal annealing, often performed below the glass transition temperature (Tg ≈ 180 °C) for extended periods, can modify the film's structure and properties anu.edu.auaip.org. Thermal evaporation can also be used with source materials prepared through melting and quenching of elemental powders nsf.gov.
Table 5: Thermal Evaporation Parameters and Thin Film Characteristics
| Material | Deposition Method | Vacuum Level | Deposition Rate | Substrate Pre-treatment | Film Thickness | Annealing Conditions | Refractive Index (approx.) | Reference |
| As₂S₃ | Vacuum Thermal Evaporation | 2x10⁻⁷ torr | ~0.2–0.3 nm/s | 50 eV Ar+ beam (3 min) | 0.85–2.5 μm | Up to ~180 °C for 24 h | ~2.4, ~2.81, ~3.02 | tedpella.comanu.edu.auaip.org |
| Vacuum Thermal Deposition | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | nsf.gov | |
| Thermal Evaporation | Not specified | Not specified | Not specified | Not specified | Not specified | ~400 °C (deposition temp.) | tedpella.com |
Compound Name Table
this compound (general)
Arsenic trisulfide (As₂S₃)
Arsenic monosulfide (As₄S₄)
Duranusite (As₄S)
Copper-Arsenic-Sulfide (CAS)
Djurleite (Cu₃₁S₁₆)
As₅₅S₄₅
Copper sulfide (CuS)
Copper-indium-sulfide (CuInS₂)
Zinc sulfide (ZnS)
Tetrahedrite
Advanced Structural and Electronic Characterization of Arsenic Sulfide
Spectroscopic Analysis of Molecular and Crystalline Structures
Spectroscopic methods provide crucial insights into the vibrational modes and molecular environment within arsenic sulfide (B99878) compounds, offering a fingerprint for identifying structural characteristics and changes.
Raman Spectroscopy for Vibrational Fingerprints
Raman spectroscopy is instrumental in identifying the vibrational modes of arsenic sulfide, which are directly related to its atomic bonding and structural arrangement, distinguishing between crystalline and amorphous phases. For crystalline Arsenic(III) sulfide (As₂S₃), such as orpiment, Raman spectra reveal distinct phonon modes. These modes can be categorized into bond-bending and bond-stretching vibrations. Typically, peaks in the lower-frequency range (approximately 120–210 cm⁻¹) are associated with bond-bending vibrations, while higher-frequency peaks (approximately 280–390 cm⁻¹) correspond to bond-stretching vibrations acs.org.
Specific characteristic peaks observed for As₂S₃ include those at approximately 135, 154, 179, and 202 cm⁻¹ attributed to bond-bending modes, and peaks at 291, 310, 354, and 382 cm⁻¹ linked to bond-stretching modes acs.org. Studies on the anisotropy of As₂S₃ have identified several Raman-active modes, including symmetric (A₁) modes at 154 cm⁻¹ and 202 cm⁻¹, and an asymmetric (B₂) mode. The intensity of these modes exhibits polarization dependence, with A₁ modes showing maximum intensity when laser polarization aligns with the 'a'-axis of the crystal, and the A₁ (309 cm⁻¹) mode peaking with alignment along the 'c'-axis acs.orgnih.gov. In amorphous this compound (g-As₂S₃), Raman spectra are characterized by broader features compared to crystalline forms, reflecting the disordered atomic arrangement. A broad band centered around 350 cm⁻¹ is commonly observed, attributed to the symmetric stretching vibrational modes of AsS₃/₂ pyramids linked by As–S–As bonds researchgate.net. Other observed broad bands in amorphous samples can be found in the range of 150–165 cm⁻¹ and 300–320 cm⁻¹ researchgate.net. Additionally, bands at 150 cm⁻¹, 218 cm⁻¹, 445 cm⁻¹, and 475 cm⁻¹ have been associated with S–S bond-stretching vibrational modes, suggesting the formation of S-rich clusters in certain this compound glasses unideb.hu.
Table 1: Characteristic Raman Spectra Peaks of this compound (As₂S₃)
| Wavenumber (cm⁻¹) | Mode Assignment (Typical) | Source(s) |
| 135, 154, 179, 202 | Bond-bending vibrations | acs.org |
| 291, 310, 354, 382 | Bond-stretching vibrations | acs.org |
| 154, 202 | Symmetric (A₁) modes | acs.orgnih.gov |
| 309 | Symmetric (A₁) mode | acs.orgnih.gov |
| 150–165 | Broad band (amorphous) | researchgate.net |
| 300–320 | Broad band (amorphous) | researchgate.net |
| 350 | Stretching modes (AsS₃/₂) | researchgate.net |
| 150, 218, 445, 475 | S–S bond-stretching modes | unideb.hu |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify functional groups and molecular vibrations within this compound materials, particularly useful for detecting residual solvents or impurities. In thin films of As₂S₃ prepared via solution processing, FTIR analysis can reveal absorption bands related to residual solvents or organic components. For instance, bands in the 2200–3200 cm⁻¹ range have been assigned to N-H stretching vibrations, and bands between 2800–3000 cm⁻¹ to aliphatic C-H stretches, indicating the presence of residual n-propylamine princeton.edu. FTIR is also used to monitor the effectiveness of annealing processes in removing such residues, which can influence the optical loss in the infrared range princeton.edu. In the context of precipitates from chemical deposition baths, FTIR spectra have also been utilized to characterize the material uanl.mx.
Diffraction and Imaging Techniques
Diffraction and imaging techniques provide direct information about the atomic arrangement, crystallographic structure, and physical morphology of this compound.
X-ray Diffraction (XRD) for Crystallographic Determination
X-ray Diffraction (XRD) is a primary method for determining the crystalline structure, phase purity, and lattice parameters of this compound. Crystalline As₂S₃ (orpiment) typically exhibits a monoclinic lattice structure belonging to the space group P2₁/n acs.orgacs.org. Another polymorph, anorpiment, has been identified with a triclinic structure and space group P1̄ arizona.educambridge.org. The crystal structure of orpiment is described as layers of covalently bonded As and S atoms, with AsS₃ pyramids linked by As–S–As bonds, and weak van der Waals forces between layers acs.orgacs.orgcambridge.org. The unit cell of As₂S₃ contains 20 atoms distributed over two monolayers acs.org. In contrast, synthesized As₂S₃ can also present as an amorphous material, characterized by the absence of sharp diffraction peaks and the presence of broad features in XRD patterns ntu.ac.ukosti.gov. XRD patterns of As₂S₃ can be indexed using standard crystallographic databases, such as PDF card number 01-071-2435 for the monoclinic structure acs.org.
Table 2: Crystallographic Data for this compound (As₂S₃) Polymorphs
| Mineral/Phase | Crystal System | Space Group | Lattice Parameters (Å) | Density (g/cm³) | Source(s) |
| Orpiment | Monoclinic | P2₁/n | a ≈ 11.007, b ≈ 4.601, c ≈ 12.260; α = 90°, β ≈ 104.7°, γ = 90° (approximate values from various sources) | ~3.46 | acs.orgmaterialsproject.org |
| Anorpiment | Triclinic | P1̄ | a = 5.7577(2), b = 8.7169(3), c = 10.2682(7); α = 78.152(7)°, β = 75.817(7)°, γ = 89.861(6)° | 3.33 | arizona.educambridge.org |
| Amorphous | N/A | N/A | N/A (disordered structure) | N/A | ntu.ac.ukosti.gov |
Note: Lattice parameters for orpiment can vary slightly between different studies and sources. The values provided are representative.
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is crucial for visualizing the surface morphology and microstructure of this compound samples. Crystalline As₂S₃, such as the mineral orpiment, is observed to have a layered morphology when examined by SEM acs.orgacs.org. In synthesized As₂S₃ materials, SEM can reveal diverse morphologies depending on the preparation method. For example, As₂S₃-based quantum dots have been described as exhibiting a supernova-like or star-like morphology, with an average particle size of 4 nm mdpi.com. Other studies have reported As₂S₃ to form amorphous structures with particle sizes around 100 nm ntu.ac.uk, or as colloidal particles with spherical shapes and diameters of approximately 200 nm uni-bremen.de. The microstructure can also indicate phase separation in composite materials, as seen in silver sulfide-arsenic sulfide glasses where silver-rich nodules are embedded within a silver-poor matrix, or vice versa, depending on silver concentration researchgate.net.
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Structures
High-Resolution Transmission Electron Microscopy (HRTEM) offers atomic-scale resolution, enabling the examination of nanoscale structures, crystal defects, and interplanar distances within this compound. TEM analysis of exfoliated As₂S₃ nanosheets has confirmed their presence and allowed for the measurement of their lateral dimensions, with mean lengths reported around 350 nm acs.org. HRTEM, coupled with Selected Area Electron Diffraction (SAED), can confirm the crystallinity and orientation of these nanosheets, showing well-defined diffraction spots that can be indexed to the monoclinic lattice structure of As₂S₃ acs.org. In composite materials, HRTEM can identify and characterize embedded nanocrystals, such as silver sulfide (Ag₂S) nanocrystals within an As₂S₃ matrix, by matching their interplanar distances to known crystallographic planes researchgate.net. HRTEM-SAED techniques have also been used to characterize nano As₂S₃ prepared from specific precursors researchgate.net.
X-ray Absorption Spectroscopy for Local Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic and local structural properties of materials. By analyzing the absorption of X-rays as a function of energy, XAS can determine the oxidation state, coordination environment, and bonding characteristics of specific elements within a compound. For arsenic sulfides, XAS, particularly X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), offers detailed information.
X-ray Absorption Near Edge Structure (XANES)
XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides direct information about the oxidation state and the local electronic structure around the absorbing atom. The position and shape of the absorption edge, particularly the "white line," are highly sensitive to the valence state of the element.
Studies on arsenic sulfides have demonstrated that XANES can effectively distinguish between different oxidation states of arsenic, such as As(III) and As(V). For instance, As(III) compounds typically exhibit absorption edges at lower energies compared to As(V) compounds. Specifically, As(III)-sulfur compounds have been observed to have an absorption edge around 11870.0 eV, while As(V) compounds are found at higher energies, typically between 11872.6 and 11875.3 eV nih.gov. The presence of arsenic sulfides in degraded materials, such as historical paints, can be identified, with As(III) species often found near intact pigment and As(V) species in oxidized layers rsc.orguva.nl. Furthermore, sulfur K-edge XANES can track the transformation of sulfide (S²⁻) to sulfate (B86663) (SO₄²⁻) during degradation or reactions rsc.orguantwerpen.be. Advanced techniques like High-Energy Fluorescence Detection (HERFD-XANES) can offer improved spectral resolution and reduced background noise, enabling more precise analysis of complex arsenic speciation rsc.org.
Table 1: Arsenic K-Edge XANES Absorption Energies for Different Oxidation States
| Arsenic Species | Typical Energy Range (eV) | Reference |
| As(III) | 11870.0 – 11871.7 | nih.gov |
| As(III)-sulfur | ~11870.0 | nih.gov |
| As(V) | 11872.6 – 11875.3 | nih.gov |
Note: Values are approximate and can vary depending on the specific compound and experimental conditions.
Extended X-ray Absorption Fine Structure (EXAFS)
EXAFS probes the region of the X-ray absorption spectrum beyond the absorption edge, which contains oscillations caused by the interference of the outgoing photoelectron wave with waves backscattered from neighboring atoms. This oscillatory structure, when Fourier transformed, yields information about the radial distribution of atoms around the absorbing atom, including bond distances, coordination numbers, and the type of neighboring atoms.
EXAFS analysis of arsenic sulfides has been instrumental in elucidating their local atomic structure. For example, EXAFS studies on this compound films doped with zinc have shown that zinc atoms are coordinated by both sulfur and arsenic atoms, with interatomic distances consistent with known zinc sulfide and zinc arsenide structures aps.org. In natural arsenic sulfides like realgar (As₄S₄), EXAFS analysis has confirmed the presence of As-S bonds and provided distances for As-As interactions. Specifically, As-S bond distances around 2.29 Å have been determined for orpiment (As₂S₃), and As-As distances of approximately 3.19 Å have been observed in realgar researchgate.netyoutube.com. These detailed structural parameters are crucial for understanding the bonding and stability of these materials.
Table 2: Selected EXAFS Determined Bond Distances in Arsenic Sulfides
| Compound | Absorbing Atom | Neighboring Atom | Bond Distance (Å) | Reference |
| Orpiment (As₂S₃) | As | S | ~2.29 | youtube.com |
| Realgar (As₄S₄) | As | As | ~3.19 | researchgate.net |
Note: Values are representative and can vary based on the specific sample and analysis.
Thermal Decomposition and Stability Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal behavior of arsenic sulfides, including their decomposition pathways, phase transitions, and melting points. These methods provide critical data on the stability of these compounds under varying temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. For arsenic sulfides, TGA can reveal the temperatures at which decomposition occurs and the extent of mass loss associated with the volatilization of arsenic and sulfur species.
Studies on arsenic sulfides, such as arsenic pentasulfide (As₂S₅), have shown decomposition into the gas phase within a temperature range of 500–575 °C when conducted in an inert atmosphere researchgate.netmdpi.com. Other arsenic sulfides, like arsenic disulfide, have shown initial mass losses in the range of 187.70 to 447.96 °C nih.gov. These decomposition profiles are essential for understanding their behavior during high-temperature processing or in geological contexts.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as they are heated or cooled. This technique detects thermal events such as phase transitions, melting, and decomposition, which are indicated by endothermic or exothermic peaks in the DTA curve.
Realgar (As₄S₄) is known to undergo a phase transition from its α-form to a β-form. DTA studies have identified a sharp endothermic peak at approximately 280 °C associated with this α→β transition cuni.cz. Following this transition, realgar melts at relatively low temperatures, with both realgar and orpiment (As₂S₃) vaporizing completely within the studied temperature ranges cuni.cz. The decomposition of other arsenic-containing minerals like enargite (Cu₃AsS₄) has been observed to commence around 550 °C cuni.cztubitak.gov.tr.
Table 3: Thermal Analysis Data for Selected Arsenic Sulfides
| Compound | Thermal Event | Temperature (°C) | Type | Reference |
| Realgar (As₄S₄) | α→β Phase Transition | ~280 | Endothermic | cuni.cz |
| Realgar (As₄S₄) | Melting/Vaporization | Low | - | cuni.cz |
| Orpiment (As₂S₃) | Melting/Vaporization | Low | - | cuni.cz |
| As₂S₅ | Decomposition (Gas) | 500–575 | - | researchgate.netmdpi.com |
| As₂S₅ | Initial Mass Loss | 187.70–447.96 | - | nih.gov |
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling, employing methods such as Density Functional Theory (DFT) and ab initio quantum chemical calculations, are vital for predicting and understanding the electronic structure, bonding, and molecular diversity of arsenic sulfides. These methods allow for the exploration of atomic and electronic configurations that may be difficult to probe experimentally.
Theoretical studies have investigated the structural diversity of this compound molecules, including compositions like As₄S₃, As₄S₄, As₄S₅, and As₄S₆ acs.orggeochemsoc.orgresearchgate.net. These calculations reveal various molecular configurations and coordination patterns of arsenic atoms, often described as trigonal pyramidal. For instance, realgar-type As₄S₄ molecules have been characterized, with calculated As-S bond lengths typically ranging from 2.31 to 2.35 Å and As-As distances around 2.57–2.60 Å geochemsoc.org. Similarly, As₄S₆ molecules exhibit As-S bonds between 2.28 and 2.35 Å and As-As distances of 2.50–2.57 Å geochemsoc.org. These calculations also provide insights into the relative stability of different molecular isomers and the electronic properties, such as band structures and density of states, which are fundamental to their semiconducting behavior dokumen.pub. Such theoretical data complements experimental findings and aids in interpreting complex spectroscopic results.
Table 4: Calculated Structural Parameters for this compound Molecules
| Molecule | Molecular Type | As-S Bond Distance (Å) | As-As Bond Distance (Å) | Reference |
| As₄S₄ | Realgar-type | ~2.31 – 2.35 | ~2.57 – 2.60 | geochemsoc.org |
| As₄S₆ | - | ~2.28 – 2.35 | ~2.50 – 2.57 | geochemsoc.org |
Note: These are calculated values and represent typical ranges.
Compound List:
this compound
Realgar (As₄S₄)
Orpiment (As₂S₃)
Arsenic pentasulfide (As₂S₅)
Arsenic disulfide (As₂S₂)
Arsenic trioxide (As₂O₃)
Arsenopyrite (B74077) (FeAsS)
Löllingite (FeAs₂)
Enargite (Cu₃AsS₄)
Tennantite (Cu₁₂As₄S₁₃)
Dimorphite (As₄S₃)
Pararealgar
Arsenite (As³⁺)
Arsenate (As⁵⁺)
Arsenic (As)
Sulfur (S)
Sulfide (S²⁻)
Sulfate (SO₄²⁻)
Elemental Sulfur (S⁰)
Sulfoxide (S²⁺)
Ab Initio Quantum Chemical Calculations
Ab initio quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of various this compound compounds. These methods allow for the simulation of material behavior at the atomic level, providing insights into bonding, lattice dynamics, and electronic band structures.
DFT calculations, utilizing various exchange-correlation functionals such as Generalized Gradient Approximation (GGA) socar.azresearchgate.netrsc.org, Perdew-Burke-Ernzerhof (PBE) upv.es, and hybrid functionals like B3LYP researchgate.netresearchgate.netresearchgate.netacs.org, have been applied to crystalline arsenic trisulfide (orpiment, α-As₂S₃) researchgate.netupv.esresearchgate.netcsic.esresearchgate.netacs.org and realgar (α-As₄S₄) researchgate.netresearchgate.netiucr.org. These studies often employ computational packages like VASP upv.escsic.es and SIESTA socar.azresearchgate.net. Calculations have also explored molecular configurations of arsenic sulfides, such as As₄S₃, As₄S₄, and As₄S₆, using methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) alongside DFT researchgate.netacs.org.
These calculations are crucial for predicting structural parameters, including bond lengths and angles, and for understanding how these structures evolve under external stimuli like pressure upv.esresearchgate.netcsic.esresearchgate.net. For instance, DFT studies on orpiment have revealed its layered structure, composed of spiral chains of AsS₃ triangles, with weak van der Waals forces between layers upv.escsic.esacs.org. The calculations also provide detailed electronic band structures, revealing the nature of the valence band maximum (VBM) and conduction band minimum (CBM), and their dispersion across the Brillouin zone researchgate.netcsic.esresearchgate.net.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, particularly ab initio molecular dynamics (AIMD), offer a dynamic perspective on arsenic sulfides, especially in their liquid and amorphous states. These simulations track the motion of atoms over time, allowing for the investigation of structural evolution and phase transitions.
AIMD simulations have been employed to study liquid this compound (As₂S₃) at elevated temperatures jps.jp. These studies have shown that the three-dimensional network structure of solid As₂S₃ transforms into a two-fold chain-like structure upon melting and heating. This structural change is accompanied by a semiconductor-to-metal transition, driven by alterations in electronic states and charge transfer between arsenic and sulfur atoms jps.jp. MD simulations have also been used to investigate the structural and electronic properties of amorphous As₂S₃ doped with transition metals, revealing changes in coordination and the formation of new bonding states mdpi.com. Furthermore, MD simulations are utilized to understand pressure-induced structural changes in glassy this compound, influencing its microscopic structure and potentially its crystallization behavior researchgate.net.
Prediction of Electronic Structures and Optical Properties
A primary outcome of ab initio calculations and simulations is the prediction of electronic structures, which directly dictates the optical properties of arsenic sulfides. Key properties investigated include band gaps, absorption spectra, and polarizabilities.
Band Gaps: Arsenic trisulfide (As₂S₃) is generally characterized as a direct or indirect band gap semiconductor. Experimental values for the band gap of bulk As₂S₃ are reported around 2.5 eV samaterials.com2dsemiconductors.com. Theoretical calculations using DFT often yield values that are underestimated compared to experimental results, a known limitation of many DFT approximations socar.azresearchgate.netcsic.esresearchgate.net. Calculated band gaps for As₂S₃ vary, with values reported around 2.18 eV socar.az, 1.925 eV researchgate.net, and even lower values like 1.65 eV socar.az and 1.82 eV socar.az depending on the functional used. Amorphous As₂S₃ has been predicted to have a band gap around 1 eV using DFT mdpi.com. Realgar (As₄S₄) has experimental band gaps reported around 2.40 eV researchgate.net, with DFT calculations yielding values around 2.00 eV researchgate.net. The band gap of arsenic sulfides is sensitive to pressure, with studies indicating a decrease in band gap energy under compression, potentially leading to metallization at high pressures researchgate.netcsic.esresearchgate.net.
UV Spectra and Optical Properties: The optical properties are derived from the calculated electronic band structures, including dielectric functions and absorption coefficients. As₂S₃ exhibits transparency in the infrared region and has a significant refractive index socar.azucf.edu. Theoretical studies have predicted UV spectral energies and intensities for various isomers of As₄S₄, providing insights into their optical absorption characteristics geochemsoc.org. Furthermore, calculations have investigated properties relevant to nonlinear optics, such as third harmonic generation (THG) in As₂S₃, highlighting its potential for frequency conversion applications researchgate.net. The dielectric function (ε) of As₂S₃ has been reported with a real part of approximately 7.7 researchgate.net.
Polarizabilities: Quantum chemical calculations have also been used to predict molecular polarizabilities for this compound species, such as the isomers of As₄S₄ geochemsoc.org. These calculations contribute to understanding how the electronic distribution within these molecules responds to external electric fields, influencing their optical and dielectric behavior.
Applications in Advanced Materials Science and Technology
Optoelectronic and Photonic Devices
Arsenic sulfide (B99878) compounds are instrumental in the development of devices that interact with light, particularly in the infrared spectrum.
Arsenic sulfide (As₂S₃) plays a crucial role in the advancement of infrared photodetectors. Thin films composed of this compound-capped lead-sulfide (PbS) nanocrystals have demonstrated exceptional performance in detecting infrared radiation. These photodetectors, fabricated using As₂S₃ as a surface coating, exhibit high light responsivity and detectivity, values exceeding 200 A/W and 1.2 × 10¹³ Jones, respectively, at infrared wavelengths up to 1400 nm nih.govnih.govcolab.wsacs.orgresearchgate.net. The As₂S₃ layer is critical, as it provides carrier trap states that enable a significant photoconductive gain, estimated to be at least 200 nih.govnih.govcolab.wsresearchgate.net. Notably, these devices can be manufactured and operated under ambient atmospheric conditions, maintaining stable performance over extended periods nih.govacs.org.
Table 1: Infrared Photodetector Performance with As₂S₃ Capping
| Material System | Wavelength (nm) | Responsivity (A/W) | Detectivity (Jones) |
|---|---|---|---|
| As₂S₃-capped PbS NCs | ~1300 | > 200 | > 1.2 × 10¹³ |
| As₂S₃-capped PbS NCs | ~1400 | > 200 | > 1.2 × 10¹³ |
This compound (As₂S₃) glass is a foundational material for the fabrication of optical fibers designed for infrared transmission. These fibers are characterized by high transparency in the mid-infrared region, with As₂S₃ glass exhibiting transparency up to 10 µm optica.org. Microstructured optical fibers (MOFs) made from As₂S₃ glass have achieved remarkably low optical losses, with background loss levels reported below 0.5 dB/m optica.orgnih.gov. Specific attenuation measurements for As-S fibers indicate values as low as 0.12 dB/m around 2.7 μm, correlating with a low S-H impurity concentration (< 0.3 ppm) coractive.com. Furthermore, single-mode As-S glass fibers have demonstrated minimum optical losses ranging from 200 to 400 dB/km in the 1.3 to 3 μm wavelength range dtic.mil. The inherent properties of As₂S₃, such as its high refractive index (2.0-3.5) and strong non-linearity, contribute to its utility in advanced photonic applications, including the generation of broadband spectra optica.org.
Table 2: Optical Fiber Attenuation Characteristics of this compound Fibers
| Fiber Type / Material | Wavelength (μm) | Attenuation (dB/m) | Notes |
|---|---|---|---|
| As₂S₃ MOFs | N/A | < 0.5 | Background loss |
| As-S fibers | ~2.7 | 0.12 | S-H concentration < 0.3 ppm |
This compound (As₂S₃) is employed in optical data storage technologies, capitalizing on its ability to undergo reversible phase transitions between amorphous and crystalline states nanorh.comresearchgate.netaip.orgoptica.org. This property allows for data to be stored by altering the material's structure, leading to significant changes in its optical and electronic properties researchgate.net. The use of As₂S₃ in nanoparticle form can further enhance the performance and storage density of these devices nanorh.com. Chalcogenide alloys containing arsenic, such as those in the Ge-As-S system, are crucial components in phase-change memory (PCM) and optical storage media aip.orgoptica.org. The incorporation of arsenic into materials like GeS has been shown to increase crystallization temperatures, thereby improving the reliability and longevity of switching operations in devices such as ovonic threshold switching (OTS) selectors used in 3D PCM arrays nih.gov.
Energy Conversion and Storage Systems
The semiconducting nature and electrochemical properties of this compound compounds are being explored for applications in energy storage and conversion technologies.
This compound (As₂S₃) nanosheets, produced via liquid-phase exfoliation of orpiment, have emerged as promising anode materials for potassium-ion batteries (KIBs) acs.orgnih.gov. When integrated with single-walled carbon nanotubes (SWCNTs) into nanocomposite films, these As₂S₃ anodes exhibit impressive discharge capacities of up to 619 mAh/g, coupled with exceptional capacity retention over more than 1000 charge-discharge cycles acs.orgnih.gov. Research also indicates that arsenic (As) itself, when prepared as an As/carbon nanocomposite, serves as a high-capacity anode material for both lithium-ion and sodium-ion batteries, offering performance superior to traditional graphite (B72142) in some configurations researchgate.net. For instance, As/carbon nanocomposites have demonstrated reversible capacities of 1306 mAh/g in lithium-ion batteries (LIBs) and 750 mAh/g in sodium-ion batteries (SIBs) researchgate.net.
Table 3: Anode Performance of this compound Materials in Batteries
| Material System | Battery Type | Discharge Capacity (mAh/g) | Cycling Stability (Cycles) |
|---|---|---|---|
| As₂S₃ nanosheets (with SWCNTs) | Potassium-Ion | 619 | > 1000 |
| As/Carbon nanocomposite | Lithium-Ion | 1306 | 100 |
Copper-arsenic-sulfide (CAS) compounds, including minerals like enargite (Cu₃AsS₄) and luzonite, are being investigated as potential p-type absorber materials for solar cells mdpi.compurdue.eduresearchgate.nettubitak.gov.tr. Their appeal stems from the earth abundance of their constituent elements, suitable bandgaps, and high absorption coefficients mdpi.compurdue.eduresearchgate.net. These materials typically possess bandgaps in the range of 1.19 to 1.75 eV, with enargite exhibiting bandgaps between 1.24 and 1.43 eV mdpi.comnsf.gov. Research efforts have focused on synthesizing CAS thin films through various methods, including radio-frequency (RF) co-sputtering and solution-based nanoparticle techniques mdpi.compurdue.eduresearchgate.netaip.org. The highest reported power conversion efficiency for an enargite-based photovoltaic cell is 0.60%, achieved through silver alloying and an amine-thiol precursor route utilizing As₂S₃ as an arsenic source nsf.govaip.org. Earlier studies on Cu₃AsS₄ thin films reported efficiencies between 0.18% and 0.35% purdue.edu. Some CAS compounds also exhibit wider bandgaps, from 2.20 to 2.65 eV, suggesting their potential application in advanced multi-junction photovoltaic devices mdpi.comresearchgate.net.
Table 4: Copper-Arsenic-Sulfide (CAS) Solar Cell Efficiencies
| CAS Compound / Synthesis Method | Efficiency (%) |
|---|---|
| Enargite (Cu₃AsS₄) based PV cell (heat treatment) | 0.49 |
| Cu₃AsS₄ thin films (solution-processed nanoparticles) | 0.18 - 0.35 |
Compound Name List:
this compound
Arsenic(III) Sulfide (Arsenic Trisulfide, As₂S₃)
Arsenic(V) Sulfide (As₂S₅)
Copper-Arsenic-Sulfide (CAS) compounds
Enargite (Cu₃AsS₄)
Luzonite (Cu₃AsS₄)
Sinnerite (Cu₆As₄S₉)
Tennantite (Cu₁₂As₄S₁₃)
Lautite (CuAsS)
Lead-Sulfide (PbS)
Germanium-Antimony-Telluride (GST)
Germanium-Sulfide (GeS)
Arsenic (As)
Sulfur (S)
Environmental Geochemistry and Remediation of Arsenic Sulfide
Environmental Fate and Transport Mechanisms
Arsenic Partitioning in Sulfidic Environments
In sulfidic environments, the behavior and partitioning of arsenic are significantly influenced by the presence of sulfur species and the prevailing redox conditions. Under reducing and sulfidic conditions, arsenic commonly precipitates as arsenic sulfide (B99878) minerals, such as realgar (AsS) and orpiment (As₂S₃), or forms arsenopyrite (B74077) (FeAsS) in association with iron sulfides pnas.orgnih.gov. These sulfide minerals are generally less soluble than arsenates or arsenites under these conditions, leading to arsenic sequestration in the solid phase pnas.orgnih.gov. Spectroscopic studies have indicated that realgar (AsS) can be a primary arsenic-bearing phase in sulfate-reducing sediments pnas.org. Arsenic does not typically substitute for iron or sulfur at the molecular level within iron sulfide minerals like pyrite (B73398) pnas.org.
The ratio of reactive iron to sulfur in an environment plays a crucial role in determining the distribution of arsenic-sequestering solid phases, particularly when conditions shift from oxidized to reduced pnas.org. While the precipitation of iron sulfides can remove sulfide from solution, it may not effectively remove arsenic if precipitation rates are rapid, potentially leading to the accumulation of dissolved As(III) if adsorption is limited pnas.orgnih.gov. The solubility of arsenic sulfide minerals is generally low under acidic conditions but increases significantly around neutral pH due to the formation of thioarsenite species nih.gov. Geochemical modeling suggests that a threshold arsenic concentration is required for realgar precipitation to occur under reduced conditions, with adsorption to mineral surfaces being the primary removal mechanism at lower concentrations nih.gov.
Release Characteristics from Industrial this compound Sludge
Industrial activities, particularly mining and smelting, generate byproducts that can contain significant amounts of arsenic, often in the form of arsenic sulfides smenet.orgsmenet.orgfrontiersin.org. This compound sludge, arising from the treatment of arsenic-bearing wastewater, is a common industrial waste mdpi.comnih.gov. The release characteristics of arsenic from these sludges are influenced by their composition, weathering state, and the disposal environment tandfonline.com. Traditional stabilization/solidification (S/S) methods using cement or iron salts can reduce arsenic leachability, but often involve large mass/volume additions and carry risks of secondary pollution mdpi.com.
Hydrothermal treatment has shown promise in reducing the volume and moisture content of this compound residues, leading to a significant decrease in the leachability of arsenic and other heavy metals mdpi.comnih.gov. This process can transform unstable arsenic species into more stable residual fractions mdpi.comnih.gov. For instance, stabilization/solidification (S/S) techniques, which chemically immobilize contaminants into less soluble forms, are crucial for managing arsenic wastes epa.gov. The effectiveness of S/S methods depends on factors like the specific waste composition and the chosen reagents, with iron salts often improving arsenic solidification ascelibrary.org. Weathering of stored waste byproducts can also mobilize arsenic, making baseline arsenic concentration monitoring essential for distinguishing between natural and anthropogenic sources smenet.orgsmenet.org.
Analytical Methodologies for Environmental Arsenic Speciation
Accurate determination of arsenic species is critical for understanding its environmental fate, mobility, and toxicity, as different arsenic species exhibit varying levels of hazard nih.govamericanlaboratory.com. Simply measuring total arsenic concentration is often insufficient nih.govthermofisher.com. Speciation analysis allows for the identification and quantification of individual arsenic compounds, providing a more informed assessment of environmental or health impacts nih.govthermofisher.comresearchgate.net.
Chromatography-Based Speciation
Chromatographic techniques are widely employed for arsenic speciation due to their ability to separate different arsenic compounds based on their physicochemical properties, followed by sensitive detection nih.govresearchgate.netscirp.org.
Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS): This is a highly sensitive and accurate method for arsenic speciation nih.govamericanlaboratory.comthermofisher.comcambridge.orgresearchgate.netnerc.ac.uknih.govresearchgate.netscielo.br. Ion chromatography (IC) separates arsenic species, such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), without introducing trace metal contamination thermofisher.comnih.gov. The separated species are then detected and quantified by ICP-MS, which offers excellent elemental detection capabilities americanlaboratory.comthermofisher.comcambridge.orgresearchgate.netnerc.ac.uknih.govresearchgate.netscielo.br. Various stationary phases, such as Hamilton PRP-X100 anion-exchange columns, are commonly used scielo.brresearchgate.netwur.nlrsc.org. Detection limits can be as low as 0.1-0.4 µg/L for target species nih.gov. Sector Field ICP-MS offers even higher sensitivity and mass resolution, enabling detection limits in the picogram per gram range thermofisher.com.
Ion Chromatography-Hydride-Generation Atomic Fluorescence Spectrometry (IC-HG-AFS): This hyphenated technique is also highly effective for arsenic speciation, offering good sensitivity and selectivity researchgate.netrsc.orgrsc.orgtaylorfrancis.comresearchgate.netrsc.orgscielo.brnih.goviaea.org. IC separates the arsenic species, which are then converted to volatile hydrides before detection by atomic fluorescence spectrometry (AFS) researchgate.netrsc.orgrsc.orgtaylorfrancis.comresearchgate.netrsc.orgscielo.brnih.goviaea.org. This method is noted for its simplicity and cost-effectiveness compared to ICP-MS nih.gov. Studies have demonstrated its application in analyzing arsenic speciation in various matrices, including plants and biological samples researchgate.netrsc.orgscielo.brnih.govcpu.edu.cn. For instance, a method using HPLC-HG-AFS was developed for simultaneous determination of As(III), As(V), MMA, and DMA in dog plasma, achieving separation within 15 minutes cpu.edu.cn.
Atomic Absorption Spectrometry for Arsenic Determination
Atomic Absorption Spectrometry (AAS), particularly when coupled with hydride generation (HG-AAS), is a well-established technique for arsenic determination in environmental samples researchgate.netiaea.orgpjoes.comrsc.orgpjoes.comacs.org. HG-AAS involves the conversion of arsenic species into volatile hydrides (e.g., arsine, AsH₃) which are then atomized, typically in a graphite (B72142) tube or flame, for absorption measurement researchgate.netpjoes.comrsc.orgpjoes.comacs.org. This method allows for direct determination from solid samples using cold acid dissolution rsc.org.
HG-AAS can achieve low detection limits, in the nanogram per milliliter range researchgate.netpjoes.com. It can also be used in conjunction with chromatographic methods for speciation analysis rsc.orgpjoes.compjoes.com. Interference effects from other elements and sample preparation challenges, such as extraction and mineralization, are important considerations in AAS analysis researchgate.netpjoes.com. Flow injection analysis (FIA) coupled with HG-AAS has also been utilized for automated arsenic determination acs.org.
In-situ and On-site Detection Methods
For rapid environmental monitoring and assessment, in-situ and on-site detection methods are increasingly important nih.gov. These methods aim to provide immediate results without the need for extensive laboratory analysis, facilitating timely decision-making in contaminated site investigations. Emerging technologies such as microfluidic and electrochemical devices are being developed for rapid and portable arsenic analysis, enabling in-situ detection of species like arsenite and arsenate nih.gov. While not as comprehensive as laboratory-based speciation techniques, these field methods offer valuable screening capabilities.
Advanced Remediation Strategies and Technologies
Remediation of this compound-contaminated sites and industrial sludge requires strategies that effectively immobilize or remove arsenic from the environment mdpi.comtandfonline.comepa.gov.
Stabilization/Solidification (S/S): This is a widely used approach to reduce the mobility and leachability of arsenic in waste materials mdpi.comepa.gov. S/S technologies involve chemical and/or physical processes to convert contaminants into less soluble or toxic forms epa.gov. For this compound sludge, methods include cementation, geopolymerization, and the use of amendments or protective coatings tandfonline.com. Hydrothermal treatment has also proven effective in reducing the volume and stabilizing this compound residues, significantly decreasing arsenic leachability mdpi.comnih.gov. The addition of iron salts, such as ferrous sulfate (B86663) or ferric sulfate, can enhance arsenic solidification in waste matrices like glass manufacturing waste ascelibrary.org.
Adsorption: Adsorption onto various materials is a key mechanism for removing arsenic from water and soil mdpi.comtandfonline.comnih.gov. Materials like metal oxides, zeolites, and industrial byproducts such as fly ash and red mud are employed as adsorbents nih.govacs.org. The effectiveness of adsorption is influenced by factors such as pH, the nature of the adsorbent, and the presence of competing ions mdpi.com.
Precipitation: In sulfidic environments, the precipitation of arsenic as sulfide minerals (e.g., realgar, orpiment) is a natural process that sequesters arsenic pnas.orgnih.gov. Chemical precipitation using sulfide sources can be employed to transform arsenic into less soluble sulfide forms, particularly in strongly acidic wastewater, avoiding the need for neutralization acs.org. Bioremediation strategies can also promote the biological reduction of sulfate to sulfide, leading to the precipitation of this compound minerals (ASMs) nih.gov.
Phytoremediation and Bioremediation: While not explicitly detailed for this compound in the provided search results, these approaches are generally considered for arsenic-contaminated sites. Phytoremediation uses plants to extract or stabilize contaminants, while bioremediation leverages microbial processes to transform or immobilize arsenic nih.govnih.gov. Microbial sulfate reduction, for instance, can lead to the precipitation of arsenic sulfides nih.gov.
Future Directions in Arsenic Sulfide Research
Exploration of Emerging Synthesis Pathways and Novel Material Architectures
The synthesis of arsenic sulfide (B99878) materials is moving beyond traditional methods towards more controlled and scalable processes that enable the creation of novel material architectures with tailored properties. Research is actively exploring pathways to produce arsenic sulfide in forms such as thin films, nanoparticles, and nanotubes, which exhibit unique optical and electronic characteristics.
One emerging area is the development of solution-based synthesis techniques, which offer advantages over conventional high-temperature, vacuum-based methods. For instance, researchers are optimizing the synthesis of amorphous As₂S₃ from solutions of sodium sulfide and hydrochloric acid, controlling parameters like temperature and aging time to fine-tune the material's properties. researchgate.net Another innovative approach involves the use of aerosol jet technology, where nanoparticles are locked into tiny solvent droplets to build intricate, three-dimensional architectures layer by layer. youtube.com This method allows for the creation of complex structures that can mimic natural materials like wood and bone, opening up possibilities for new functional devices. youtube.com
The creation of novel material architectures is a key focus. Scientists are investigating the electronic and optoelectronic properties of arsenic-sulfide nanotubes, which present a new frontier for nano-biotechnology applications. researchgate.net The synthesis of crystalline As₂S₃ from bulk glass, a historically challenging task due to the material's strong glass-forming tendency, has been achieved, opening pathways to explore the unique properties of its crystalline form. researchgate.net These advancements are crucial for developing next-generation materials for a variety of applications.
| Synthesis Approach | Target Architecture | Key Advantages | Potential Application |
| Solution-based Synthesis | Amorphous As₂S₃ | Lower cost, scalability, property tuning | Optical coatings, sensors |
| Aerosol Jet Technology | 3D Nanostructures | Precise architectural control, complex geometries | Lightweight materials, biomedical devices |
| Bulk Glass Crystallization | Crystalline As₂S₃ | Unique electronic/optical properties | Advanced electronics, photonics |
| Chemical Synthesis | Nanotubes | High surface area, quantum effects | Nano-biotechnology, catalysis |
Development of Advanced Characterization Techniques for Complex Systems
Understanding the complex behavior of this compound in various environments requires the development and application of sophisticated analytical techniques. Future research will increasingly rely on synchrotron-based methods to probe the speciation and transformation of this compound at the micro and nano-scale.
Techniques such as micro-X-ray fluorescence (μ-XRF) and micro-X-ray absorption near edge structure (μ-XANES) are proving invaluable for studying complex systems, such as the degradation of this compound pigments in historical paintings. rsc.org These methods allow researchers to map the distribution of different arsenic species, including intact arsenic sulfides (AsₓSᵧ), arsenite (As³⁺), and arsenate (As⁵⁺), throughout a multi-layered system. rsc.org This provides unprecedented insight into the chemical pathways of degradation, revealing, for example, that arsenates are often distributed throughout the paint system while arsenites remain closer to the original pigment. rsc.org
Future advancements will likely focus on improving the spatial and temporal resolution of these techniques. High-resolution transmission electron microscopy will also be critical for analyzing the solid-phase products of this compound precipitation in environmental systems. nmsu.edu The combination of these advanced characterization tools will be essential for unraveling the intricate reaction mechanisms of this compound in biological, geological, and materials science contexts.
| Characterization Technique | Information Obtained | Application Area | Research Focus |
| μ-XRF | Elemental distribution mapping | Art conservation, environmental science | Tracking migration of arsenic species |
| μ-XANES | Arsenic oxidation state (speciation) | Geochemistry, materials science | Identifying transformation products (e.g., As³⁺, As⁵⁺) |
| K-edge X-ray Absorption Spectroscopy | Local atomic structure | Environmental remediation | Confirming the formation of As₂S₃ and AsS minerals |
| HPLC-ICP-MS | Arsenic speciation in liquids | Biogeochemistry | Measuring different arsenic oxyanions and thioarsenates |
Interdisciplinary Research in Sustainable Energy and Optoelectronic Device Integration
The unique optical and electronic properties of arsenic sulfides make them promising candidates for applications in sustainable energy and optoelectronics. Future research in this area will be highly interdisciplinary, combining materials science, chemistry, physics, and engineering to develop novel devices.
Arsenic sulfides, as chalcogenide glasses, are known for their wide transmission window in the infrared spectral range, making them suitable for various photonic applications. researchgate.net Research is focused on integrating this compound thin films into optoelectronic devices like optical filters and sensors. researchgate.netscience.gov A key challenge and area of future work is the integration of these materials with existing silicon-based microelectronics platforms to create practical, high-performance devices. rsc.orgdtic.mil
In the realm of sustainable energy, the potential of novel sulfide materials is being explored for high-capacity battery electrodes. While not specific to this compound alone, research into high entropy sulfides for lithium-ion cathodes demonstrates a broader trend of investigating complex sulfide materials for energy storage. nanoge.org These materials can offer extremely high capacities, and future work will aim to understand and optimize their electrochemical processes. nanoge.org The development of this compound-based materials for such applications could provide new avenues for creating more energy-dense storage solutions.
Innovation in Green Technologies for Environmental Management
This compound plays a central role in the biogeochemical cycling of arsenic and is a key component of innovative green technologies for environmental remediation. Future research will focus on harnessing and optimizing microbial and geochemical processes to manage arsenic contamination in soil and water.
A significant area of investigation is the bioremediation of arsenic-contaminated groundwater through the microbial formation of this compound minerals. nih.govroutledge.com Studies have shown that stimulating the concurrent microbial reduction of arsenate (As(V)) and sulfate (B86663) (SO₄²⁻) can lead to the precipitation of poorly soluble minerals like orpiment (As₂S₃) and realgar (AsS), effectively removing arsenic from the water. nih.gov A continuous-flow anaerobic bioreactor demonstrated over 91% removal of soluble arsenic through this process. nih.gov Future work will aim to optimize these bioreactor systems for real-world applications and to better understand the role of microorganisms in arsenic precipitation. nmsu.edunih.gov
Research is also exploring the fundamental mechanisms of arsenic detoxification in organisms that thrive in arsenic-rich environments. For example, the worm Paralvinella hessleri, which lives in toxic hydrothermal vents, neutralizes arsenic by combining it with sulfur to create non-toxic orpiment crystals on its skin. sustainability-times.com Understanding these natural detoxification pathways could inspire new biomimetic approaches for environmental remediation. sustainability-times.com The stability of arsenic trisulfide under various environmental conditions is another critical research area, as its potential to release arsenic over time must be understood to ensure the long-term safety of remediation strategies. researchgate.net
| Green Technology Application | Underlying Principle | Key Research Findings | Future Direction |
| Bioremediation of Groundwater | Microbial sulfate and arsenate reduction | >91% arsenic removal in bioreactors by forming As₂S₃/AsS precipitates. nih.gov | Optimizing bioreactor design; long-term stability studies. |
| Biomimetic Detoxification | Natural formation of orpiment | P. hessleri worms combine arsenic and sulfur to form non-toxic crystals. sustainability-times.com | Investigating biological mechanisms for novel remediation strategies. |
| Waste Stream Treatment | Precipitation of arsenic trisulfide | High arsenic content (up to 61%) in the precipitate. researchgate.net | Improving the stability of the precipitate to prevent re-release of arsenic. |
Q & A
Q. What are the standard protocols for synthesizing high-purity this compound (As₂S₃) in laboratory settings?
- Methodological Answer : Employ stoichiometric ratios of arsenic and sulfur in evacuated quartz ampoules heated to 300–500°C. Characterize purity via XRD for crystallinity and Raman spectroscopy for molecular bonding. Avoid oxidation by maintaining inert atmospheres during synthesis .
Q. What considerations are essential when designing in vitro experiments to study this compound's anticancer mechanisms?
- Methodological Answer : Select cell lines with relevant genetic backgrounds (e.g., gastric or hepatocellular carcinoma). Use apoptosis assays (Annexin V/PI staining) and gene expression profiling (qPCR for miRNAs like miR-4665-3p). Include dose-response curves (0.1–10 µM) and control for NFATc3 or EMT pathway activation .
Q. What analytical approaches validate the chemical stability of this compound pigments in conservation science?
- Methodological Answer : Combine multi-spectral techniques: Raman spectroscopy for molecular changes, XRD for crystalline phase shifts, and cross-sectional microscopy to assess layered degradation. Accelerated aging tests under UV light simulate long-term pigment breakdown .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data of this compound across different biological models?
- Methodological Answer : Conduct a systematic review with inclusion criteria for study design (e.g., exposure duration, dosage). Perform meta-analysis to quantify heterogeneity. Validate findings using in vivo models (e.g., zebrafish embryos) and compare arsenic speciation (As³⁺ vs. As⁵⁺) via ICP-MS .
Q. Which advanced spectroscopic techniques are suitable for tracking this compound transformation in environmental or art conservation studies?
- Methodological Answer : Synchrotron-based XANES mapping at As K-edge (11.8 keV) identifies oxidation states (As³⁺, As⁵⁺). Pair with µ-XRF for elemental distribution and principal component analysis (PCA) to reduce noise in spectral data. Over-cluster results (k = 6–7) to detect intermediate degradation phases .
Q. How can geochemical modeling predict arsenic release from sulfide minerals in groundwater systems?
- Methodological Answer : Develop process-based models integrating redox conditions (Eh, pH) and mineral dissolution kinetics. Validate with flow-through experiments using As₂S₃-rich sediments. Parameterize models with field data (e.g., sulfate concentrations, oxygen influx) to predict arsenate mobilization .
Q. What statistical methods effectively analyze multivariate data from this compound degradation studies?
- Methodological Answer : Apply PCA to XANES datasets for dimensionality reduction, retaining 3–4 principal components. Use k-means clustering (Euclidean distance, centroid linkage) to group pixels by chemical similarity. Over-clustering (k > N) enhances resolution of transitional oxidation states .
Q. Methodological Notes
- Data Quality : For environmental samples, minimize aeration during collection to prevent H₂S off-gassing. Use dissolved sulfide measurements (not total sulfide) to calculate H₂S concentrations accurately .
- Toxicology : Differentiate between particulate and dissolved arsenic phases in toxicity assays, as bioavailability varies significantly .
- Artifact Studies : Combine electrochemical techniques (e.g., cyclic voltammetry) with spectroscopic methods to assess pigment-binder interactions in historical paints .
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